N,N-dimethyl-4-(trifluoromethyl)benzamide
Overview
Description
N,N-dimethyl-4-(trifluoromethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a trifluoromethyl group attached to a benzamide moiety, which is further modified by dimethyl substitution. The chemical and physical properties of N,N-dimethyl-4-(trifluoromethyl)benzamide make it a valuable compound for study in materials science, chemistry, and potentially pharmacology, though this summary focuses on the chemical aspects, excluding drug use and dosage.
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to N,N-dimethyl-4-(trifluoromethyl)benzamide, often involves the condensation reactions of appropriate anilines with acid chlorides or esters in the presence of suitable catalysts (Saeed et al., 2015). These methods aim to introduce the trifluoromethyl and dimethyl groups at specific positions on the benzamide backbone to achieve the desired structural and functional properties.
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-dimethyl-4-(trifluoromethyl)benzamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies reveal the planar nature of the benzamide core, the spatial arrangement of the trifluoromethyl and dimethyl groups, and the potential for intramolecular hydrogen bonding that can influence the compound's reactivity and interactions (Bera et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives, including N,N-dimethyl-4-(trifluoromethyl)benzamide, participate in various chemical reactions, such as nucleophilic substitution, amidation, and electrophilic aromatic substitution. The presence of electron-withdrawing groups like trifluoromethyl affects the compound's reactivity, making it a versatile intermediate for further chemical transformations (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of N,N-dimethyl-4-(trifluoromethyl)benzamide, such as solubility, melting point, and glass transition temperature, are influenced by the molecular structure and the nature of the substituents. The compound's solubility in organic solvents and its thermal properties are of particular interest for applications in material science and chemical synthesis (Banerjee et al., 2003).
Scientific Research Applications
Agrochemical Industry
- Field : Agrochemical Industry .
- Application : Trifluoromethylpyridines (TFMP), which include N,N-dimethyl-4-(trifluoromethyl)benzamide, are used in the agrochemical industry. The major use of TFMP derivatives is in the protection of crops from pests .
- Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Field : Pharmaceutical Industry .
- Application : Several TFMP derivatives, including N,N-dimethyl-4-(trifluoromethyl)benzamide, are used in the pharmaceutical and veterinary industries .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of 4-Trifluoromethylcinnnamic Acid
- Field : Organic Chemistry .
- Application : 4-Iodobenzotrifluoride, a compound related to N,N-dimethyl-4-(trifluoromethyl)benzamide, is used as a substrate during the Mizoroki-Heck reaction with acrylic acid to afford 4-trifluoromethylcinnnamic acid .
- Methods : The compound undergoes aminocarbonylation in DMF using phosphoryl chloride .
- Results : The result of this reaction is N,N-dimethyl- (4-trifluoromethyl)benzamide .
FDA-Approved Trifluoromethyl Group-Containing Drugs
- Field : Pharmaceutical Industry .
- Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs, including N,N-dimethyl-4-(trifluoromethyl)benzamide, have been approved by the FDA over the last 20 years .
- Results : More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
Ubrogepant
- Field : Neurology .
- Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
Fluoxetine
Safety And Hazards
properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)9(15)7-3-5-8(6-4-7)10(11,12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXHGGTQGRTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180442 | |
Record name | N,N-Dimethyl-p-trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(trifluoromethyl)benzamide | |
CAS RN |
25771-21-5 | |
Record name | N,N-Dimethyl-p-trifluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025771215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-p-trifluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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